molecular formula C9H10ClNO2 B14812031 6-Chloro-3-cyclopropoxy-2-methoxypyridine

6-Chloro-3-cyclopropoxy-2-methoxypyridine

Cat. No.: B14812031
M. Wt: 199.63 g/mol
InChI Key: ACYXKFSKUXYYFR-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropoxy-2-methoxypyridine is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a cyclopropoxy group at the 3rd position, and a methoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclopropoxy-2-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxypyridine.

    Cyclopropanation: The introduction of the cyclopropoxy group can be achieved through a cyclopropanation reaction. This involves the reaction of 2-chloro-6-methoxypyridine with a suitable cyclopropylating agent under controlled conditions.

    Chlorination: The final step involves the chlorination of the intermediate product to introduce the chlorine atom at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Cyclopropyl Group Reactions: The cyclopropoxy group can participate in ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used for oxidation and reduction reactions.

    Cyclopropyl Group Reactions: Acidic or basic conditions can facilitate the ring-opening of the cyclopropyl group.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Products: Compounds with altered oxidation states of the nitrogen atom.

    Ring-Opened Products: Compounds resulting from the ring-opening of the cyclopropyl group.

Scientific Research Applications

6-Chloro-3-cyclopropoxy-2-methoxypyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclopropoxy-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, cyclopropoxy, and methoxy groups can influence its binding affinity and specificity. The exact pathways involved would depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    6-Chloro-2-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of the cyclopropoxy group.

    2-Chloro-3-methylpyridine-5-boronic acid: Features a methyl group and boronic acid group, differing in both position and functional groups.

Uniqueness

6-Chloro-3-cyclopropoxy-2-methoxypyridine is unique due to the combination of its substituents. The presence of the cyclopropoxy group introduces steric hindrance and potential for unique reactivity, while the methoxy and chlorine groups contribute to its electronic properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

6-chloro-3-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C9H10ClNO2/c1-12-9-7(13-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3

InChI Key

ACYXKFSKUXYYFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)OC2CC2

Origin of Product

United States

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